

Introduction: The Strategic Importance of Boron-Containing Heterocycles

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Compound of Interest

Compound Name:	(3-Chloroisoquinolin-5-yl)boronic acid
CAS No.:	1429665-44-0
Cat. No.:	B1473488

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In the landscape of modern drug discovery, the strategic incorporation of boron, particularly in the form of boronic acids, has transitioned from a niche curiosity to a validated strategy for developing novel therapeutics.[1][2] The unique electronic properties of the boron atom—acting as a Lewis acid and forming reversible covalent bonds with biological nucleophiles—have enabled the design of potent and selective enzyme inhibitors.[3] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, underscored the therapeutic potential of this class of compounds.[1]

Simultaneously, the isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Its rigid, planar structure provides a defined vector for substituents to interact with biological targets. The convergence of these two powerful motifs in **(3-Chloroisoquinolin-5-yl)boronic acid** creates a building block of significant interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and core applications, with a focus on enabling its effective use in research and development programs.

Physicochemical and Structural Properties

(3-Chloroisoquinolin-5-yl)boronic acid is a bifunctional molecule, presenting both a reactive boronic acid moiety for carbon-carbon bond formation and a chlorinated isoquinoline core that can be further functionalized or serve as a key pharmacophoric element. A summary of its core properties is presented below.

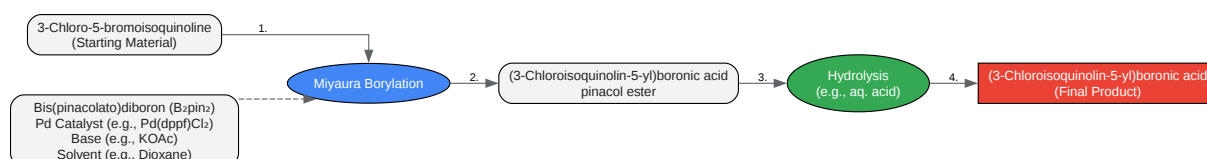
Property	Value	Source
CAS Number	1411545-33-3 (or 1429665-44-0)	Commercial Suppliers[4]
Molecular Formula	C ₉ H ₇ BCINO ₂	Calculated
Molecular Weight	207.42 g/mol	ChemScene[5]
Appearance	Typically an off-white to pale yellow solid	General knowledge
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water	General knowledge
Storage	Store at 2-8°C under an inert atmosphere	Amadis Chemical[6]

A Note on Stability: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[3] While this process is often reversible upon exposure to water, it can complicate stoichiometry in reactions. Furthermore, the carbon-boron bond can be susceptible to oxidation, particularly at physiological pH.[7] Therefore, long-term storage under dry, inert conditions (e.g., in a desiccator or under argon/nitrogen) is critical to maintain the compound's integrity and reactivity.[8]

Synthesis of (3-Chloroisoquinolin-5-yl)boronic acid

The synthesis of aryl boronic acids is a well-established field in organic chemistry. For a heteroaromatic system like **(3-Chloroisoquinolin-5-yl)boronic acid**, the most common and robust approach is the palladium-catalyzed Miyaura borylation reaction.[3] This method offers high functional group tolerance and generally proceeds under mild conditions.

The logical precursor for this synthesis is 3-chloro-5-bromoisoquinoline. The significant difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for selective borylation at the 5-position.



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Caption: A typical workflow for the synthesis of the target boronic acid.

Experimental Protocol: Miyaura Borylation

This protocol describes a representative procedure for the synthesis of the pinacol ester intermediate, followed by deprotection to the desired boronic acid.

Part A: Synthesis of 2-(3-Chloroisoquinolin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- **Inert Atmosphere:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
- **Degassing:** Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This step is critical to prevent the oxidation of the palladium(0) catalyst.
- **Reagent Addition:** Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.03 eq) to the flask.
- **Solvent Addition:** Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting halide.

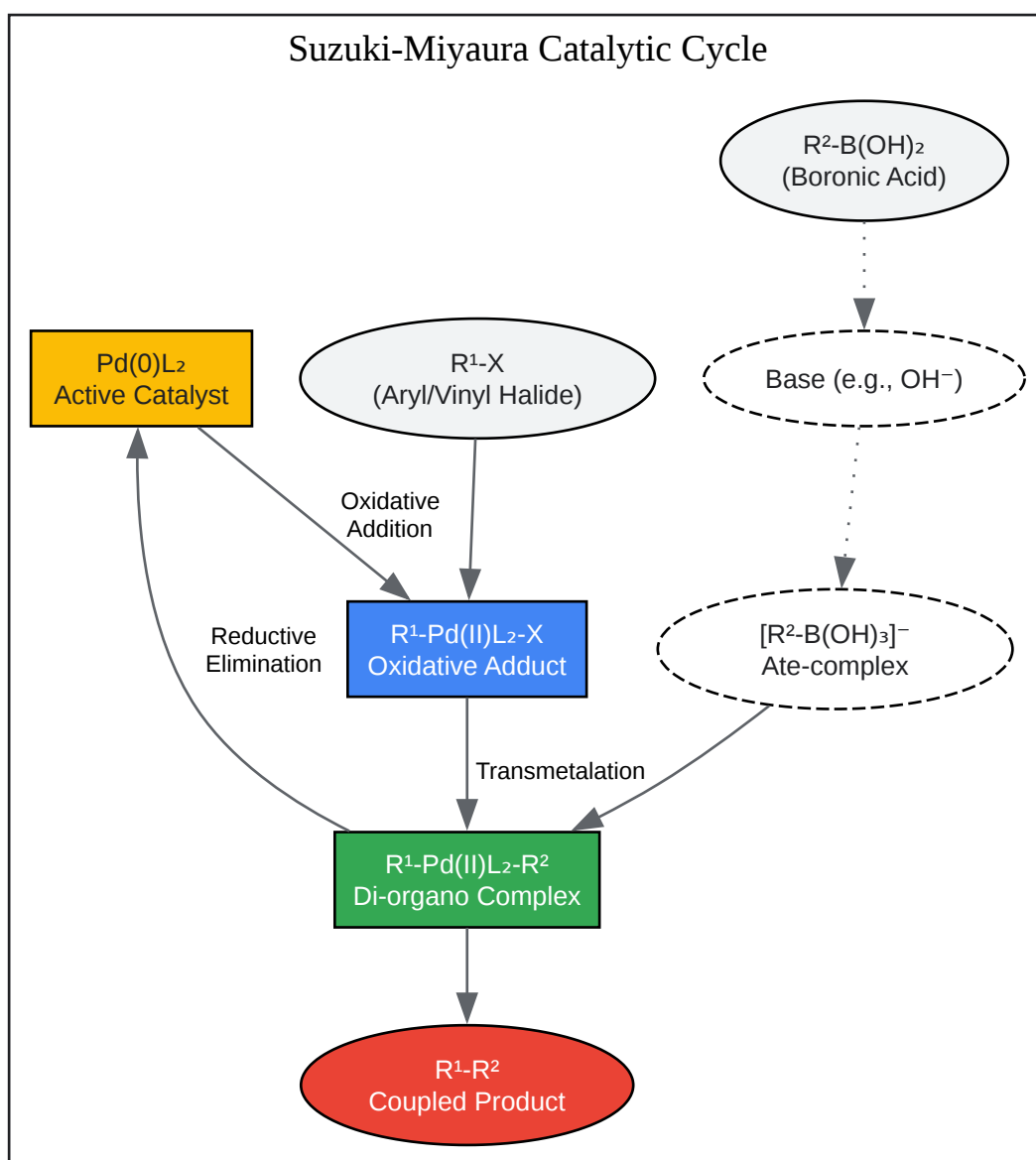
- Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pinacol ester intermediate.

Part B: Hydrolysis to **(3-Chloroisoquinolin-5-yl)boronic acid**

- Hydrolysis: Dissolve the purified pinacol ester from Part A in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid (HCl).
- Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The progress can be monitored by the precipitation of the boronic acid product or by LC-MS.
- Isolation: If a precipitate forms, collect the solid by filtration, wash with cold water and then a minimal amount of a non-polar solvent like diethyl ether or hexane, and dry under vacuum.
- Extraction (if no precipitate): If the product remains in solution, neutralize the mixture carefully with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. Further purification can be achieved by recrystallization.

Chemical Reactivity and Core Applications

The primary utility of **(3-Chloroisoquinolin-5-yl)boronic acid** in research and drug development is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.^{[9][10]} This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), providing a powerful and versatile method for constructing complex molecular architectures.^[11]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Insight: Library Synthesis for Drug Discovery

This building block is ideal for generating libraries of novel compounds. By coupling (**3-Chloroisoquinolin-5-yl**)boronic acid with a diverse set of aryl or heteroaryl halides, medicinal chemists can rapidly explore the structure-activity relationship (SAR) around the isoquinoline core. The chlorine atom at the 3-position can be retained as a stable substituent or used as a

handle for subsequent nucleophilic aromatic substitution (S_NAr) reactions, further expanding molecular diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling **(3-Chloroisoquinolin-5-yl)boronic acid** with a generic aryl bromide.

- **Reagent Setup:** In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 eq), **(3-Chloroisoquinolin-5-yl)boronic acid** (1.2-1.5 eq), and a base such as cesium carbonate (CS_2CO_3 , 2.0-3.0 eq).
 - **Expert Insight:** The choice of base is crucial. CS_2CO_3 is often effective for a wide range of substrates. For less reactive coupling partners (e.g., aryl chlorides), stronger bases like K_3PO_4 may be required.^[12] The boronic acid is used in slight excess to drive the reaction to completion.
- **Catalyst Addition:** Add the palladium catalyst and ligand. A common and effective system is $Pd_2(dba)_3$ (0.01-0.05 eq) with a phosphine ligand like SPhos or XPhos (0.02-0.10 eq).
 - **Expert Insight:** Pre-formed catalysts like $[Pd(SPhos)Cl]_2$ or $Pd(PPh_3)_4$ can also be used and are often more convenient. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.^[9]
- **Inert Atmosphere & Solvent:** Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 ratio).
- **Reaction:** Heat the mixture with stirring. For many couplings, temperatures between 80-110 °C are sufficient. Microwave irradiation can often shorten reaction times significantly (e.g., 10-30 minutes at 100-140 °C).
- **Monitoring:** Track the disappearance of the limiting reagent (the aryl bromide) using LC-MS or TLC.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired biaryl compound.

Spectroscopic Characterization

While specific spectra for this compound require experimental acquisition, the expected features can be predicted based on its structure.

- ^1H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the protons on the isoquinoline ring system. The coupling constants would help in assigning the specific positions. The two protons of the $-\text{B}(\text{OH})_2$ group are typically broad and may exchange with water in the solvent, sometimes not being observed.
- ^{13}C NMR: Aromatic carbons will appear in the 120-150 ppm range. The carbon attached to the boron atom will have a characteristic chemical shift, though it can sometimes be broadened due to the quadrupolar nature of the boron nucleus.
- ^{11}B NMR: This is a highly diagnostic technique for boronic acids.^[13] The trigonal planar boronic acid ($\text{R}-\text{B}(\text{OH})_2$) typically shows a broad signal around 25-35 ppm. Upon complexation or formation of a tetrahedral boronate ester, this signal shifts upfield significantly to around 5-15 ppm.^[13]

Conclusion

(3-Chloroisoquinolin-5-yl)boronic acid is a high-value, versatile chemical building block for researchers in medicinal chemistry and materials science. Its utility is primarily anchored in the robust and reliable Suzuki-Miyaura cross-coupling reaction, which enables the efficient synthesis of complex biaryl and heteroaryl structures. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the design and discovery of next-generation molecules.

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